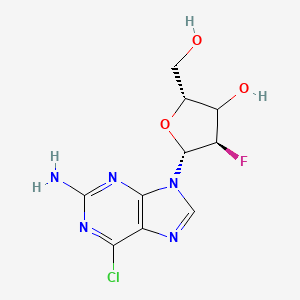
Egfr/cdk2-IN-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr/cdk2-IN-3 is a compound that targets the epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). These proteins play crucial roles in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Aberrant activation of EGFR and CDK2 is associated with various cancers, making them important targets for cancer therapy .
Méthodes De Préparation
The synthesis of Egfr/cdk2-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through reactions such as condensation, cyclization, and functional group transformations.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the final compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
Analyse Des Réactions Chimiques
Egfr/cdk2-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another, typically using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Egfr/cdk2-IN-3 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of EGFR and CDK2 in various cancer cell lines, providing insights into potential therapeutic strategies
Cell Signaling Studies: The compound helps in understanding the signaling pathways involving EGFR and CDK2, which are crucial for cell proliferation and survival.
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting EGFR and CDK2.
Mécanisme D'action
Egfr/cdk2-IN-3 exerts its effects by inhibiting the activity of EGFR and CDK2. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Egfr/cdk2-IN-3 is unique compared to other similar compounds due to its dual inhibition of both EGFR and CDK2. Similar compounds include:
Osimertinib: Targets EGFR but does not inhibit CDK2.
SNS-032: Inhibits CDK2 but does not target EGFR.
JBJ-125: A potent inhibitor of mutant EGFR but lacks CDK2 inhibition.
This compound’s ability to target both EGFR and CDK2 makes it a promising candidate for combination therapies in cancer treatment .
Propriétés
Formule moléculaire |
C30H20N6OS |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |
InChI |
InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2 |
Clé InChI |
SYUSDDSBFLAITM-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B12390951.png)







![N-[1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12391009.png)




